molecular formula C10H13NO2S B8489470 4-(t-Butylmercapto)nitrobenzene CAS No. 7205-66-5

4-(t-Butylmercapto)nitrobenzene

Cat. No.: B8489470
CAS No.: 7205-66-5
M. Wt: 211.28 g/mol
InChI Key: XDUPGYBBARIWPQ-UHFFFAOYSA-N
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Description

4-(t-Butylmercapto)nitrobenzene is a sulfur-functionalized nitroaromatic compound presenting a tert-butylthio group para to a nitro group on the benzene ring . This molecular architecture, featuring an electron-withdrawing nitro group and an electron-donating thioether group, makes it a valuable intermediate in synthetic organic chemistry research. It is primarily utilized in the development of novel synthetic methodologies, particularly in metal-catalyzed cross-coupling reactions to construct more complex molecular scaffolds . The compound serves as a key precursor in the exploration of ligands and functional materials, where the steric bulk of the tert-butyl group and the electronic properties of the sulfide can be leveraged to modulate the behavior of the target molecules. Its research applications are rooted in its role as a specialized building block for the synthesis of advanced chemical entities in academic and industrial laboratories.

Properties

CAS No.

7205-66-5

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

1-tert-butylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C10H13NO2S/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3

InChI Key

XDUPGYBBARIWPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-(t-Butylmercapto)nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for selective reactions, making it valuable in designing new chemical entities.

  • Reactivity : The nitro group can be reduced to an amine, while the thiol group can participate in nucleophilic substitutions or coupling reactions.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties.

  • Antimicrobial Activity : Studies have shown that this compound exhibits moderate antimicrobial activity against various bacterial strains. For example, a minimum inhibitory concentration (MIC) of 32 µg/mL was reported against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : In preclinical models, it has demonstrated significant anti-inflammatory properties, reducing paw edema in murine models compared to control groups.
  • Anticancer Potential : In vitro assays indicated that the compound inhibited breast cancer cell proliferation by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent.

Materials Science

The compound's thiol group allows for the formation of polymers and other materials through thiol-ene click chemistry. This application is particularly relevant in creating functionalized surfaces and coatings.

Table 1: Biological Activities of this compound

Activity TypeTest Organism/ModelResult
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 32 µg/mL
Anti-inflammatoryMurine modelSignificant reduction in edema
AnticancerBreast cancer cell lines50% inhibition at 10 µM

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundNitro group, t-butyl mercaptoAntimicrobial, anticancer
4-NitrobenzenethiolNitro group, thiolAntimicrobial
4-AminobenzenethiolAmine group, thiolAnticancer

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound's MIC values were comparable to those of standard antibiotics, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanism

In a controlled murine model of inflammation induced by carrageenan, administration of the compound resulted in a statistically significant reduction in paw edema compared to control groups. This study highlights the compound's potential mechanism of action involving inhibition of pro-inflammatory cytokines.

Case Study 3: Cancer Cell Proliferation Inhibition

In vitro studies using MDA-MB-231 breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptosis markers at higher concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences
  • It is a pale yellow liquid used in aniline production and solvent applications .
  • 4-Nitrophenol: Features a hydroxyl (-OH) group at the para position, increasing polarity and acidity (pKa ≈ 7.1) compared to nitrobenzene. It is toxic and used in dye synthesis .
  • 1,3-Dinitrobenzene : Contains two nitro groups at meta positions, enhancing electron-withdrawing effects and toxicity (e.g., methemoglobinemia) .
  • 4-Nitropyridine : A heterocyclic analog with a nitro group on a pyridine ring. Exhibits higher electrochemical efficiency in basic electrolytes compared to nitrobenzene .
  • 4-Chloro-2-(methylmercapto)nitrobenzene : Contains a chloro (-Cl) and methylthio (-S-Me) group, offering distinct reactivity in substitution reactions .
Physicochemical Properties
Compound Molecular Weight Physical State Solubility Key Reactivity Features
4-(t-Butylmercapto)nitrobenzene ~213.3 g/mol Solid/Liquid* Low in water Steric hindrance from t-Bu group
Nitrobenzene 123.1 g/mol Liquid Insoluble in H₂O Reduces to aniline under acidic conditions
4-Nitrophenol 139.1 g/mol Crystalline Slightly soluble Forms salts with bases
1,3-Dinitrobenzene 168.1 g/mol Crystalline Low solubility High thermal stability
Chemical Reactivity and Environmental Behavior
  • Reduction Efficiency : Nitrobenzene is more readily degraded (80% removal in aqueous soil slurries) compared to this compound, which resists degradation in neutral soils due to steric and electronic effects of the t-Bu group .
  • Electrochemical Behavior : 4-Nitropyridine derivatives exhibit higher electrode efficiency (62.7% in basic electrolytes) than nitrobenzene, which performs poorly under similar conditions .
  • Synthetic Utility: this compound serves as a precursor for arylurea rodenticides, leveraging its sulfur moiety for further functionalization . In contrast, nitrobenzene is a key intermediate in acetaminophen synthesis .
Toxicity Profiles
  • Nitrobenzene: Causes methemoglobinemia, hepatotoxicity, and splenomegaly in mammals. Classified as a probable human carcinogen .
  • 4-Nitrophenol: Exhibits acute toxicity (LD₅₀ ~250 mg/kg in rats) and environmental persistence .
  • 1,3-Dinitrobenzene : Shares nitrobenzene’s toxic effects but with higher potency due to additional nitro groups .
  • This compound: Limited toxicity data available, but sulfur-containing nitroaromatics are generally less bioaccumulative due to metabolic detoxification pathways .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Nitrobenzene 4-Nitrophenol
Molecular Weight ~213.3 g/mol 123.1 g/mol 139.1 g/mol
Boiling Point Not reported 210°C 279°C (decomp)
LogP Estimated >3.0 1.85 1.91
Water Solubility Low 0.19 g/L 1.6 g/L

Table 2: Environmental and Toxicological Data

Compound Degradation Efficiency LD₅₀ (Rat, oral) Key Toxic Effects
This compound <20% in neutral soil Not reported Limited data; low bioaccumulation inferred
Nitrobenzene 80% in aqueous slurry 640 mg/kg Methemoglobinemia, carcinogenicity
4-Nitrophenol Variable 250 mg/kg Acute toxicity, environmental persistence

Preparation Methods

Procedure

  • Synthesis of p-Nitrothiophenol :

    • Diazotization : Treat p-nitroaniline with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

    • Thiolation : React the diazonium salt with potassium ethyl xanthate (KSCSOEt), followed by acidic hydrolysis to yield p-nitrothiophenol.

  • Alkylation :

    • Combine p-nitrothiophenol with tert-butyl chloride in the presence of AlCl₃ (10–20 mol%) in anhydrous dichloromethane.

    • Stir at 25°C for 12–24 hours.

Key Data

ParameterValueSource
Yield72–85%
Reaction Time12–24 hours
CatalystAlCl₃

Mechanism

The Lewis acid (AlCl₃) activates tert-butyl chloride, facilitating nucleophilic attack by the thiolate anion (from p-nitrothiophenol). The reaction proceeds via an Sₙ2 mechanism, forming the tert-butylthioether.

Direct Nitration of 4-(t-Butylmercapto)benzene

Procedure

  • Synthesis of 4-(t-Butylmercapto)benzene :

    • React thiophenol with tert-butyl chloride and AlCl₃ in dichloromethane.

  • Nitration :

    • Add a nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) dropwise to 4-(t-Butylmercapto)benzene at 0°C.

    • Stir for 2 hours, then quench with ice water.

Key Data

ParameterValueSource
Yield58–65%
Nitration Temperature0–5°C
Nitro Isomer RatioPara:Meta = 4:1

Limitations

The nitro group predominantly occupies the meta position (80%) due to the electron-withdrawing nature of the thioether, necessitating chromatographic separation.

Nucleophilic Aromatic Substitution (SₙAr)

Procedure

  • Substrate Preparation :

    • Synthesize 1-chloro-4-nitrobenzene via chlorination of nitrobenzene using Cl₂/FeCl₃18.

  • Thioetherification :

    • React 1-chloro-4-nitrobenzene with tert-butylthiolate (NaS-t-Bu) in DMF at 120°C for 8 hours18.

Key Data

ParameterValueSource
Yield45–50%18
Reaction Temperature120°C18
SolventDMF18

Mechanism

The nitro group activates the ring for SₙAr, enabling displacement of chlorine by tert-butylthiolate under high-temperature conditions18.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Alkylation72–85≥95High regioselectivityMulti-step synthesis of thiophenol
Direct Nitration58–6580–85SimplicityLow para-selectivity
SₙAr45–50≥90Single-step substitutionHarsh reaction conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(t-Butylmercapto)nitrobenzene, and how can purity be optimized?

  • Methodology : Acylation reactions are commonly used for nitrobenzene derivatives. For example, nitrobenzoyl chloride intermediates can react with t-butyl mercaptan under basic conditions (e.g., K2_2CO3_3 in CH2_2Cl2_2) to introduce the thioether group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) ensures high purity (>95%) .

Q. How can this compound be reliably quantified in aqueous solutions?

  • Methodology : Gas chromatography (GC) with electron capture detection (ECD) is effective. Use n-hexane for extraction (replacing toluene for lower toxicity) and optimize parameters: DB-5MS column (30 m × 0.25 mm), injector at 250°C, detector at 300°C, and a temperature ramp from 80°C to 280°C. This achieves a detection limit of 0.19 µg/L and RSD <3.5% .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Store at 0–6°C in amber glass under inert gas. Use enclosed systems with local exhaust ventilation, nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats. For spills, neutralize with 10% sodium bicarbonate and collect waste for professional disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the t-butylmercapto group influence the reactivity of the nitrobenzene core?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces and analyze substituent effects. Experimentally, compare reaction rates in electrophilic substitution (e.g., nitration) with control compounds. UV-Vis spectroscopy can track electronic transitions (e.g., λmax shifts) to quantify electron-withdrawing contributions .

Q. How to resolve contradictions in reported catalytic reduction yields of nitro groups in similar compounds?

  • Methodology : Systematically vary catalysts (e.g., Fe/NH4_4Cl vs. Pd/C), solvents (ethanol vs. THF), and temperatures. Monitor intermediates via HPLC-MS. For example, Fe-based reductions in acidic media achieve >90% yield for nitro-to-amine conversions, while Pd/C under H2_2 may require pressurized conditions .

Q. What strategies optimize solvent selection for reactions involving this compound?

  • Methodology : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Polar aprotic solvents (DMF, DMSO) enhance solubility for SNAr reactions, while non-polar solvents (hexane) are ideal for free-radical pathways. Solvent polarity indices correlate with reaction rates in kinetic studies .

Q. How to interpret ambiguous NMR signals in structurally similar nitrobenzene derivatives?

  • Methodology : Employ 2D NMR techniques:

  • HSQC/HMBC : Resolve 13C^{13}\text{C}-1H^{1}\text{H} coupling for quaternary carbons and NOE effects.
  • DOSY : Differentiate isomers via diffusion coefficients.
    Compare with PubChem/CAS database entries (e.g., 4-nitrobenzaldehyde: δH 8.3 ppm for aromatic protons) .

Q. What computational tools predict degradation pathways of this compound under environmental conditions?

  • Methodology : Use EPI Suite or REAXYS to simulate hydrolysis/oxidation pathways. Validate with LC-QTOF-MS: expose the compound to UV/H2_2O2_2 and monitor intermediates (e.g., sulfonic acid derivatives). Activation energy barriers from Arrhenius plots quantify thermal stability .

Key Notes

  • Methodological rigor is prioritized over speculative applications.
  • Advanced questions integrate multi-technique validation (e.g., computational + experimental).

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